

# Pharmacological profile of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

**Cat. No.:** B017532

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of **6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid**

## Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.<sup>[1]</sup> This fused bicyclic system serves as a core structure for a multitude of pharmacologically active agents.<sup>[1]</sup> Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, and autoimmune and inflammatory diseases.<sup>[2][3]</sup> Within this promising class of compounds, **6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid** emerges as a crucial intermediate and a subject of significant research interest.<sup>[4][5]</sup> Its unique structural features, namely the electron-withdrawing chloro group at the 6-position and the carboxylic acid moiety at the 2-position, make it a valuable building block for synthesizing novel therapeutic agents with potentially enhanced efficacy and selectivity.<sup>[5][6]</sup> This guide provides a comprehensive overview of the pharmacological profile of **6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid**, delving into its synthesis, mechanism of action, and therapeutic potential, grounded in preclinical evidence and established experimental protocols.

## Chemical Profile and Synthesis

### Molecular Structure and Properties:

- IUPAC Name: **6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid**
- CAS Number: 14714-24-0[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>4</sub>ClN<sub>3</sub>O<sub>2</sub>[\[8\]](#)[\[9\]](#)
- Molecular Weight: 197.58 g/mol [\[8\]](#)[\[9\]](#)
- Appearance: Solid
- Melting Point: 248 °C[\[9\]](#)

The presence of the chloro group enhances the reactivity of the scaffold, making it a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions.[\[1\]](#)[\[5\]](#) The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while also potentially influencing solubility and target engagement through hydrogen bonding.[\[10\]](#)

## Synthetic Strategy: A Generalized Approach

The synthesis of **6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid** and its derivatives often involves a multi-step sequence. A common strategy is the hydrolysis of a corresponding ester precursor, which itself is synthesized from commercially available starting materials.[\[3\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid** and its amide derivatives.

## Experimental Protocol: Synthesis of Imidazo[1,2-b]pyridazine Carboxamides

The following protocol is a representative example for the synthesis of amide derivatives starting from the carboxylic acid, a common subsequent step in drug discovery campaigns.<sup>[3]</sup>

- Acid to Amide Coupling (General Procedure):

1. Dissolve **6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid** (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

2. Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
3. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
4. Add the desired amine (1.1 eq) to the reaction mixture.
5. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
6. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

## Pharmacological Profile: A Multi-Target Scaffold

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" that can be tailored to interact with a variety of biological targets, primarily within the kinome. The specific substitutions at the C2 and C6 positions are critical in determining the potency and selectivity of these compounds.

## Mechanism of Action and Primary Targets

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent inhibitory activity against several key protein kinases implicated in disease pathogenesis.

- PI3K/mTOR Dual Inhibition: Certain derivatives act as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[\[10\]](#)[\[11\]](#) These enzymes are central components of a signaling pathway that regulates cell growth, proliferation, and survival. The carboxylic acid group can form crucial hydrogen bond interactions with key residues like Arg770 and Gln859 in the PI3K $\alpha$  binding pocket, while the core scaffold interacts with Val851.[\[10\]](#)

- **Mps1 (TTK) Kinase Inhibition:** The monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint and a target in oncology.[\[2\]](#) Optimized imidazo[1,2-b]pyridazine derivatives have shown extremely potent and selective Mps1 inhibition, leading to significant antiproliferative activity in various cancer cell lines.[\[2\]](#)
- **Tyk2 (Tyrosine Kinase 2) Inhibition:** As a member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways that are central to autoimmune and inflammatory diseases.[\[3\]](#) Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, effectively blocking downstream signaling.[\[3\]](#)
- **Bruton's Tyrosine Kinase (BTK) Inhibition:** BTK is a crucial enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies.[\[12\]](#) Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, showing potent BTK inhibition and leading to complete tumor regression in preclinical models.[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

## Pharmacodynamics and Therapeutic Potential

The diverse mechanisms of action translate into a broad range of potential therapeutic applications.

- Oncology: By inhibiting kinases like PI3K, mTOR, Mps1, and BTK, these compounds can disrupt cancer cell proliferation, survival, and migration.[2][12] Preclinical studies have shown significant tumor growth inhibition in xenograft models.[12] A derivative named TM471-1 has even advanced into Phase I clinical trials for B cell malignancies.[12]
- Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis model, an imidazo[1,2-b]pyridazine derivative demonstrated potent antifibrotic effects by dually inhibiting PI3K/mTOR.[11] The compound reduced collagen deposition, restored lung architecture, and downregulated fibrosis-related proteins.[11]
- Autoimmune and Inflammatory Diseases: Selective inhibition of Tyk2 JH2 by derivatives has shown efficacy in a rat adjuvant arthritis model, highlighting their potential for treating diseases like psoriasis and systemic lupus erythematosus.[3]
- Neurological Disorders: Related analogs have been shown to act as blockers of Cav3.1 voltage-gated calcium channels, exhibiting anti-absence seizure activity in animal models.[13] This suggests a potential role in epilepsy treatment.[13] Furthermore, intra-periaqueductal grey microinjections of a derivative produced antinociceptive effects, indicating potential for pain management.[14]
- Antiparasitic Activity: Some derivatives have been evaluated for antikinetoplastid activity, showing effects against the trypomastigote form of *Trypanosoma brucei brucei*.[15]

## Pharmacokinetics and Drug-like Properties

A critical aspect of developing the imidazo[1,2-b]pyridazine scaffold is optimizing its pharmacokinetic (ADME) profile.

- Metabolic Stability: Early derivatives in some series suffered from poor metabolic stability.[3] However, structural modifications, such as the introduction of specific N1-substituents on a linked pyridone ring, have dramatically improved stability in liver microsomes.[3]
- Permeability and Bioavailability: Cell permeability can be a challenge, particularly for compounds with multiple hydrogen bond donors.[3] Strategic modifications, such as creating the potential for intramolecular hydrogen bonds, have been shown to enhance Caco-2 permeability.[3] Successful optimization has led to the discovery of orally bioavailable Mps1 inhibitors.[2]

- Safety Profile: In preclinical studies, certain optimized derivatives have shown favorable safety profiles with no distinct liver or kidney toxicity observed at therapeutic doses.[11][12]

## Quantitative Data Summary

The following table summarizes the inhibitory potency of various imidazo[1,2-b]pyridazine derivatives against their respective targets, illustrating the high potency achievable with this scaffold.

| Compound Class/Example    | Target(s)            | Potency (IC <sub>50</sub> / K <sub>i</sub> ) | Therapeutic Area   |
|---------------------------|----------------------|----------------------------------------------|--------------------|
| Compound 11[11]           | PI3K $\alpha$ / mTOR | 94.9% inh. @ 1nM / 43.0% inh. @ 1nM          | Pulmonary Fibrosis |
| Compound 27f[2]           | Mps1 (cellular)      | 0.70 nM (IC <sub>50</sub> )                  | Oncology           |
| Compound 6[3]             | Tyk2 JH2             | 0.015 - 0.035 nM (K <sub>i</sub> )           | Autoimmune         |
| Compound 22 (TM471-1)[12] | BTK                  | 1.3 nM (IC <sub>50</sub> )                   | Oncology           |

## Conclusion and Future Directions

**6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid** is a highly valuable building block in modern medicinal chemistry. It serves as a gateway to a diverse range of potent and selective kinase inhibitors with significant therapeutic potential across oncology, inflammation, and fibrotic diseases. The imidazo[1,2-b]pyridazine scaffold has proven to be highly tractable, allowing for fine-tuning of pharmacological properties through systematic structure-activity relationship studies. Future research will likely focus on further optimizing the ADME and safety profiles of these derivatives, exploring novel substitutions to target other kinases or biological targets, and advancing the most promising candidates through clinical development. The journey from this key intermediate to life-changing therapeutics is a testament to the power of scaffold-based drug design.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic Acid [benchchem.com]
- 7. 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLIC ACID | 14714-24-0 [chemicalbook.com]
- 8. 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid [oakwoodchemical.com]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Pharmacological profile of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017532#pharmacological-profile-of-6-chloroimidazo-1-2-b-pyridazine-2-carboxylic-acid>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)